molecular formula C17H13N5O2 B4652983 N-1H-indol-5-yl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-1H-indol-5-yl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No. B4652983
M. Wt: 319.32 g/mol
InChI Key: JUQDHIUVMZDYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1H-indol-5-yl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide, commonly known as BITC, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

The anti-cancer mechanism of BITC involves the activation of multiple signaling pathways that regulate cell growth, survival, and apoptosis. BITC has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in regulating cell cycle progression and apoptosis. In addition, BITC can inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a key role in cancer development and progression.
Biochemical and Physiological Effects
BITC has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, BITC has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. BITC has also been shown to modulate the expression of various genes involved in metabolism, immune response, and cellular stress response.

Advantages and Limitations for Lab Experiments

BITC has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. BITC is also stable and can be stored for extended periods without degradation. However, BITC has some limitations for lab experiments. It is highly reactive and can form adducts with other molecules, which can complicate data interpretation. BITC can also exhibit non-specific effects on cellular processes, which can make it difficult to distinguish its specific effects from other compounds.

Future Directions

There are several future directions for the study of BITC. One area of research is the development of novel BITC analogs with improved anti-cancer properties and reduced toxicity. Another area of research is the investigation of the synergistic effects of BITC with other anti-cancer agents, such as chemotherapy drugs and targeted therapies. Finally, the development of BITC-based drug delivery systems for targeted cancer therapy is an exciting area of research with great potential for clinical translation.
Conclusion
In conclusion, BITC is a synthetic compound that has shown great promise as a potential anti-cancer agent. Its mechanism of action involves the activation of multiple signaling pathways that regulate cell growth, survival, and apoptosis. BITC has several advantages for lab experiments, but also has some limitations. Future research on BITC should focus on the development of novel analogs, investigation of synergistic effects, and development of drug delivery systems for targeted cancer therapy.

Scientific Research Applications

BITC has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that BITC can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, colon, and lung cancer cells. In addition, BITC has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways involved in cancer development and progression.

properties

IUPAC Name

N-(1H-indol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-16(19-12-5-6-14-11(9-12)7-8-18-14)10-22-17(24)13-3-1-2-4-15(13)20-21-22/h1-9,18H,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQDHIUVMZDYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-1H-indol-5-yl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
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N-1H-indol-5-yl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Reactant of Route 6
N-1H-indol-5-yl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

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